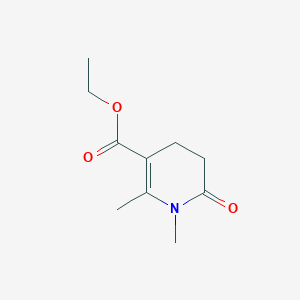
2-Iodooctane, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodooctane, (+)-: is an organic compound that belongs to the class of alkyl iodides It is characterized by the presence of an iodine atom attached to the second carbon of an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method for preparing 2-Iodooctane, (+)- involves the halogenation of octane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure selective iodination at the second carbon position.
Substitution Reactions: Another method involves the substitution of a leaving group (such as a bromine or chlorine atom) on 2-octanol with iodine. This can be achieved using reagents like sodium iodide in acetone.
Industrial Production Methods: Industrial production of 2-Iodooctane, (+)- often employs large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Iodooctane, (+)- readily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, cyanide ions, and amines.
Elimination Reactions: Under basic conditions, 2-Iodooctane, (+)- can undergo elimination reactions to form alkenes. This typically involves the removal of the iodine atom and a hydrogen atom from an adjacent carbon.
Oxidation and Reduction: While less common, 2-Iodooctane, (+)- can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, and amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 2-Iodooctane, (+)- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: It serves as a substrate in various catalytic reactions, including cross-coupling reactions.
Biology and Medicine:
Radiolabeling: Due to the presence of iodine, 2-Iodooctane, (+)- can be used in radiolabeling studies to track the distribution and metabolism of compounds in biological systems.
Drug Development: It is explored as a building block in the synthesis of potential therapeutic agents.
Industry:
Material Science: 2-Iodooctane, (+)- is used in the production of specialty polymers and materials with unique properties.
Agriculture: It is investigated for use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Iodooctane, (+)- primarily involves its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates various chemical transformations. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the iodine atom and a hydrogen atom are removed, resulting in the formation of double bonds.
Comparaison Avec Des Composés Similaires
2-Bromooctane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of bromine.
2-Chlorooctane: Contains a chlorine atom and is even less reactive than 2-Bromooctane in substitution reactions.
2-Fluorooctane: Contains a fluorine atom and is the least reactive among the halooctanes due to the strong carbon-fluorine bond.
Uniqueness of 2-Iodooctane, (+)-:
Reactivity: The presence of the iodine atom makes 2-Iodooctane, (+)- highly reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
Applications: Its unique reactivity allows for its use in a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
1809-04-7 |
|---|---|
Formule moléculaire |
C8H17I |
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
(2S)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
XFLOGTUFKZCFTK-QMMMGPOBSA-N |
SMILES |
CCCCCCC(C)I |
SMILES isomérique |
CCCCCC[C@H](C)I |
SMILES canonique |
CCCCCCC(C)I |
Point d'ébullition |
210.0 °C |
| 1809-04-7 | |
Synonymes |
[S,(+)]-2-Iodooctane |
Pression de vapeur |
1.37 mmHg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)

![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE](/img/structure/B156316.png)

